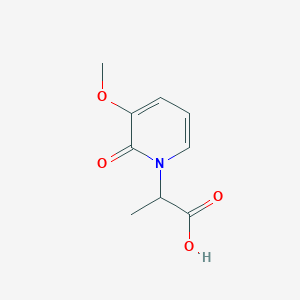
N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride
Overview
Description
N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by its molecular structure, which includes a piperidine ring attached to a pyridine ring through a methylene bridge
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine-3-carboxaldehyde and pyridin-2-amine as starting materials.
Reaction Steps: The reaction involves the formation of an imine intermediate by reacting piperidine-3-carboxaldehyde with pyridin-2-amine. This intermediate is then reduced to form the final product.
Reduction: The reduction step can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The final product is obtained as a hydrochloride salt by treating the amine with hydrochloric acid (HCl).
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups on the piperidine or pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized Derivatives: Oxidation reactions can lead to the formation of N-oxide derivatives.
Reduced Derivatives: Reduction reactions can produce amines or other reduced forms of the compound.
Substituted Derivatives: Substitution reactions can result in the formation of various substituted piperidine and pyridine derivatives.
Scientific Research Applications
N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Industry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is similar to other piperidine derivatives such as N-(piperidin-3-ylmethyl)acetamide and tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride. it is unique in its specific structure and potential applications. The presence of the pyridine ring and the specific substitution pattern distinguishes it from other compounds in the same class.
Comparison with Similar Compounds
N-(piperidin-3-ylmethyl)acetamide
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10;/h1-2,5,7,10,12H,3-4,6,8-9H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBAAJOWUNIASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671547 | |
| Record name | N-[(Piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185313-01-2 | |
| Record name | N-[(Piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Methoxymethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1500980.png)

![Methyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1500984.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1500988.png)








